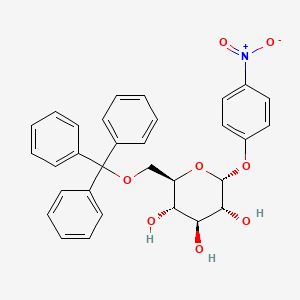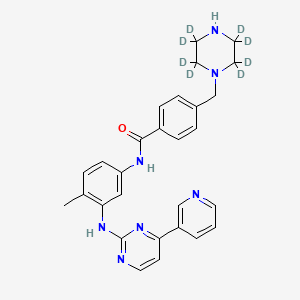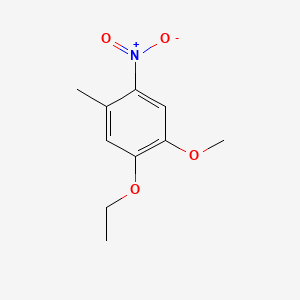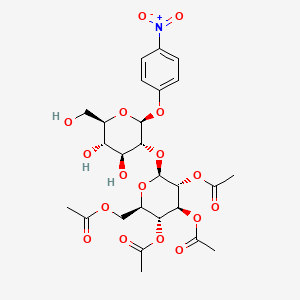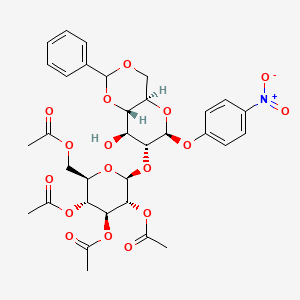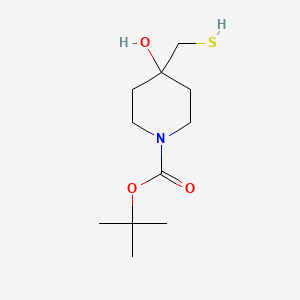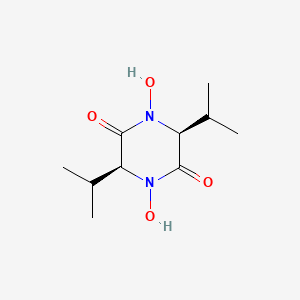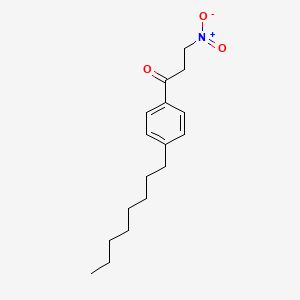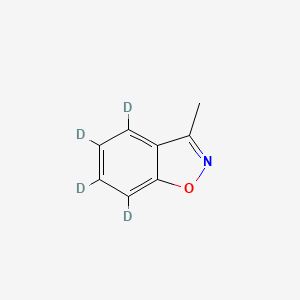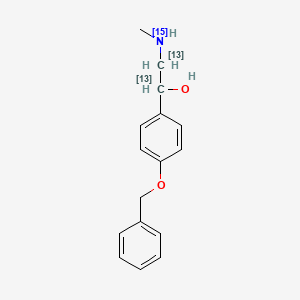
2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N is a labeled compound used primarily in biochemical and proteomics research. It is a derivative of phenylethanol, where the carbon atoms at positions 1 and 2 are labeled with carbon-13 isotopes, and the nitrogen atom is labeled with nitrogen-15. This labeling allows for detailed studies of metabolic pathways and molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, including benzyl bromide, phenol, and methylamine.
Benzylation: The phenol is first benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Amination: The benzylated phenol is then reacted with methylamine to introduce the methylamino group.
Isotope Labeling: The final step involves the introduction of carbon-13 and nitrogen-15 isotopes. This can be achieved through the use of labeled reagents or by incorporating labeled intermediates in the synthetic route.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of phenylethanol derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s movement and interactions within cells. The compound can bind to specific receptors or enzymes, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol: The non-labeled version of the compound.
2-Methylamino-1-(4’-methoxyphenyl)phenyl)ethanol: A similar compound with a methoxy group instead of a benzyloxy group.
2-Methylamino-1-(4’-hydroxyphenyl)phenyl)ethanol: A compound with a hydroxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N lies in its isotopic labeling. The carbon-13 and nitrogen-15 isotopes provide a powerful tool for studying molecular interactions and metabolic pathways with high precision. This makes it particularly valuable in research applications where detailed molecular information is required.
Propriétés
IUPAC Name |
2-(methyl(15N)amino)-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/i11+1,16+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLDKTDDGHUVLX-FXTRTJNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15NH][13CH2][13CH](C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662088 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219216-73-5 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]-2-[methyl(~15~N)amino](~13~C_2_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
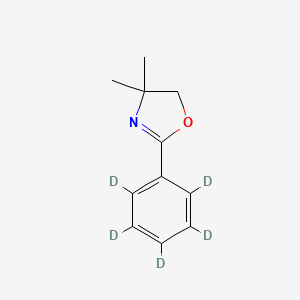
![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)
